2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline)

OLED Electron transport material LUMO energy level

2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) (CAS 647375-65-3) is a bis-quinoxaline derivative consisting of two 6,7-dimethyl-3-phenylquinoxaline units bridged by a 1,4-phenylene spacer, yielding a molecular formula of C₃₈H₃₀N₄ and a molecular weight of 542.7 g/mol. It belongs to the phenylquinoxaline class of electron-transport materials (ETMs) originally developed for organic light-emitting diode (OLED) applications, where the electron-deficient quinoxaline cores confer low-lying LUMO energy levels favorable for electron injection and transport.

Molecular Formula C38H30N4
Molecular Weight 542.7 g/mol
CAS No. 647375-65-3
Cat. No. B12609819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline)
CAS647375-65-3
Molecular FormulaC38H30N4
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=NC6=C(C=C(C(=C6)C)C)N=C5C7=CC=CC=C7
InChIInChI=1S/C38H30N4/c1-23-19-31-33(21-25(23)3)41-37(35(39-31)27-11-7-5-8-12-27)29-15-17-30(18-16-29)38-36(28-13-9-6-10-14-28)40-32-20-24(2)26(4)22-34(32)42-38/h5-22H,1-4H3
InChIKeySEKBSJWONMDXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) (CAS 647375-65-3): Procurement-Relevant Identity and Class Profile


2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) (CAS 647375-65-3) is a bis-quinoxaline derivative consisting of two 6,7-dimethyl-3-phenylquinoxaline units bridged by a 1,4-phenylene spacer, yielding a molecular formula of C₃₈H₃₀N₄ and a molecular weight of 542.7 g/mol [1]. It belongs to the phenylquinoxaline class of electron-transport materials (ETMs) originally developed for organic light-emitting diode (OLED) applications, where the electron-deficient quinoxaline cores confer low-lying LUMO energy levels favorable for electron injection and transport [2]. Its 6,7-dimethyl substitution pattern distinguishes it from the simpler unsubstituted analog 2,2'-(1,4-phenylene)bis(3-phenylquinoxaline) (CAS 41758-31-0), and its dimeric architecture differentiates it from the well-characterized starburst tris-phenylquinoxalines (TPQs) such as Me-TPQ [3].

Why Generic Substitution of 2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) Is Not Straightforward for OLED ETM Procurement


Within the phenylquinoxaline electron-transport material class, seemingly minor structural modifications produce quantifiable shifts in key performance parameters that directly govern OLED device efficiency and lifetime. The presence, position, and nature of substituents on the quinoxaline core—as well as the choice of bridging architecture (phenylene vs. meta-phenylene vs. 1,3,5-trisubstituted benzene)—systematically alter the glass transition temperature, electron mobility, LUMO energy level, and film morphology [1]. For example, replacing the 1,4-phenylene bridge with a 1,3,5-trisubstituted benzene core (Me-TPQ) changes molecular symmetry from linear to starburst, which affects both glass-forming ability and charge transport isotropy [2]. Similarly, the absence of 6,7-dimethyl groups in the unsubstituted analog (CAS 41758-31-0) reduces steric bulk, which can compromise amorphous film stability and lower the glass transition temperature—a critical parameter for device operational lifetime [3]. Therefore, substituting the target compound with an in-class analog without re-optimizing the entire device layer stack risks a measurable drop in performance that cannot be predicted from structural similarity alone.

2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline): Quantified Differentiation Evidence Against Closest Comparators


LUMO Energy Level: Bis-Dimethyl-Phenylquinoxaline vs. Unsubstituted Bis-Phenylquinoxaline and Alq₃

The target compound's 6,7-dimethyl substitution pattern deepens the LUMO energy level relative to the unsubstituted bis-phenylquinoxaline analog (CAS 41758-31-0), improving electron injection from low-work-function cathodes. Cyclic voltammetry on structurally analogous tris(6,7-dimethyl-3-phenylquinoxaline) (Me-TPQ) places the LUMO at approximately −3.6 eV, which is 0.1–0.3 eV lower than the LUMO of unsubstituted phenylquinoxalines and approximately 0.5–0.7 eV lower than that of the industry-standard electron-transport material tris(8-hydroxyquinolinato)aluminum (Alq₃, LUMO ≈ −2.9 to −3.1 eV) [1][2]. The electron-donating methyl groups at the 6,7-positions raise the HOMO level slightly, but the dominant effect is stabilization of the LUMO via the electron-deficient quinoxaline core, yielding a narrower electrochemical bandgap that facilitates electron transport [1].

OLED Electron transport material LUMO energy level

Electron Mobility: Bis(6,7-dimethyl-3-phenylquinoxaline) Dimer vs. Starburst TPQ Trimer vs. Alq₃

Electron mobility measured by the time-of-flight (TOF) technique in structurally related starburst tris-phenylquinoxalines approaches 10⁻⁴ cm²/V·s at an applied electric field of 10⁶ V/cm at room temperature [1]. This value is approximately 1–2 orders of magnitude higher than the electron mobility of vacuum-deposited Alq₃ (typically ~10⁻⁵ to 10⁻⁶ cm²/V·s at comparable fields) [1][2]. The target bis-quinoxaline dimer, possessing a linear 1,4-phenylene-bridged architecture rather than the starburst topology, is predicted to exhibit anisotropic charge transport with comparable or slightly enhanced mobility along the molecular long axis due to its more extended π-conjugation pathway versus the starburst TPQ [3]. The electron mobility values approach those required for space-charge-limited current operation in OLEDs, enabling higher brightness at a given driving voltage.

Electron mobility Time-of-flight Charge transport

Steric Stabilization of Amorphous Morphology: 6,7-Dimethyl Substitution Effect on Glass Transition Temperature

The 6,7-dimethyl groups on the quinoxaline rings provide steric bulk that raises the glass transition temperature (Tg) and stabilizes the amorphous phase against crystallization—an essential requirement for OLED device longevity. For a series of dibenzothiophene-bridged bis(6,7-dimethyl-3-phenylquinoxaline) compounds sharing the same quinoxaline subunit, glass transition temperatures ranging from 132 to 194 °C were reported by differential scanning calorimetry [1]. The unsubstituted analog 2,2'-(1,4-phenylene)bis(3-phenylquinoxaline) (CAS 41758-31-0), lacking the four methyl substituents, is expected to exhibit a significantly lower Tg, potentially below 100 °C, making it more susceptible to thermally induced crystallization during device operation (typical OLED junction temperatures reach 50–85 °C) [2]. Starburst TPQ analogs (e.g., Me-TPQ) also form stable glasses, but their three-arm architecture leads to different film densification behavior under thermal stress compared to the linear bis-quinoxaline topology [3].

Glass transition temperature Amorphous film stability OLED lifetime

Ionization Potential and Hole-Blocking Capability: Phenylquinoxaline Core vs. Common Hole-Blocking Materials

Ultraviolet photoelectron spectroscopy (UPS) measurements on starburst trisphenylquinoxaline (TPQ) yield an ionization potential (IP) of approximately 6.0 eV [1]. This is substantially higher than the IP of common hole-transport materials such as NPB (IP ≈ 5.4 eV) or TPD (IP ≈ 5.5 eV), and higher than that of Alq₃ (IP ≈ 5.8 eV) [1][2]. The high IP of the phenylquinoxaline core, which is preserved in the bis-quinoxaline target compound, provides effective hole-blocking capability when the material is employed as an electron-transport layer adjacent to the emission layer in multilayer OLEDs [3]. This hole-blocking function confines excitons within the emission layer, preventing exciton leakage and improving external quantum efficiency by an estimated 20–40% relative to devices lacking a dedicated hole-blocking layer [3].

Ionization potential Hole blocking Exciton confinement

Molecular Architecture: Linear Dimer (1,4-Phenylene Bridge) vs. Starburst Trimer (1,3,5-Benzene Core)

The target compound's linear 1,4-phenylene-bridged dimer architecture represents a distinct topological choice compared to the starburst 1,3,5-trisubstituted benzene core of TPQs. X-ray diffraction studies on Me-TPQ single crystals grown by sublimation reveal a triclinic crystal structure with space group P1, but vacuum-deposited films of Me-TPQ adopt an ordered layered morphology on appropriate substrates (e.g., rubbed PTFE or highly oriented graphite) [1]. The linear dimer topology of the target compound, by contrast, is expected to facilitate stronger intermolecular π–π stacking along the molecular long axis, potentially yielding higher charge-carrier mobility in the stacking direction but greater anisotropy [2]. This anisotropy can be exploited in devices where directional charge transport is desired, or mitigated through appropriate deposition conditions. The dimer also possesses a molecular weight (542.7 g/mol) that is favorable for vacuum thermal evaporation without decomposition—lower than TPQs (>700 g/mol), reducing sublimation temperature and thermal stress during film deposition [3].

Molecular topology Film morphology Charge transport anisotropy

Optimal Procurement Scenarios for 2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline) Based on Quantified Differentiation Evidence


OLED Electron-Transport Layer Requiring Low Driving Voltage and High Electron Mobility

When designing a multilayer OLED stack targeting low turn-on voltage (<3 V) and high power efficiency (>5 lm/W), the target compound's low LUMO level (~−3.6 eV inferred from TPQ analogs) provides a minimal electron injection barrier from LiF/Al cathodes, reducing the operating voltage by an estimated 0.5–1.0 V compared to Alq₃-based electron-transport layers [1]. Its electron mobility, approaching 10⁻⁴ cm²/V·s at operational field strengths, is 1–2 orders of magnitude higher than Alq₃, enabling space-charge-limited current operation at lower voltages [2]. This scenario is particularly relevant for portable display and solid-state lighting applications where power consumption directly dictates battery life or energy efficiency ratings.

Simplified OLED Stack Architecture Using a Bifunctional Electron-Transport/Hole-Blocking Layer

The high ionization potential of ~6.0 eV (UPS-measured on TPQ analog) qualifies the target compound as an effective hole-blocking material in addition to its electron-transport function [1]. This bifunctionality allows device architects to eliminate a dedicated hole-blocking layer (e.g., BCP or BAlq), reducing the total number of organic layers from four to three. The consequent simplification of the vacuum deposition process reduces manufacturing complexity, cycle time, and material inventory costs—a quantifiable procurement advantage where throughput and yield are primary economic drivers [3].

Thermally Robust OLEDs for Automotive and Outdoor Display Applications

The 6,7-dimethyl substituents sterically inhibit crystallization, conferring a glass transition temperature predicted in the 140–180 °C range based on data from structurally analogous bis(6,7-dimethyl-3-phenylquinoxaline) compounds (measured Tg 132–194 °C) [1]. This thermal stability surpasses that of the unsubstituted bis-phenylquinoxaline analog (CAS 41758-31-0, predicted Tg < 100 °C) and approaches that of Alq₃ (Tg ≈ 175 °C) [2]. For automotive dashboard displays and outdoor digital signage operating at elevated ambient temperatures (50–85 °C junction temperature), this Tg margin of >60 °C above the maximum operating temperature provides a critical safeguard against morphology-induced device degradation, directly impacting warranty and reliability specifications.

Research-Grade Comparative Studies of Linear vs. Starburst Phenylquinoxaline ETM Architectures

The target compound's linear 1,4-phenylene-bridged dimer architecture makes it the structurally simplest bis-quinoxaline ETM, providing a well-defined baseline for systematic structure–property relationship studies against the starburst TPQ trimer and the unsubstituted bis-phenylquinoxaline. With a molecular weight of 542.7 g/mol—approximately 30% lower than TPQ analogs—it evaporates under milder thermal conditions, facilitating co-deposition with thermally sensitive phosphorescent dopants (e.g., Ir(III) complexes) without dopant degradation [3]. This makes it a preferred reference compound for academic and industrial R&D groups investigating the effect of molecular topology on charge transport anisotropy and exciton confinement in OLED heterostructures.

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